2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one
CAS No.: 843628-76-2
Cat. No.: VC5792560
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 843628-76-2 |
|---|---|
| Molecular Formula | C12H12ClNO2 |
| Molecular Weight | 237.68 |
| IUPAC Name | 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone |
| Standard InChI | InChI=1S/C12H12ClNO2/c1-7-12(11(15)6-13)9-5-8(16-2)3-4-10(9)14-7/h3-5,14H,6H2,1-2H3 |
| Standard InChI Key | CDGIOGDQFFMQLJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)CCl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one defines a heterocyclic molecule comprising:
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An indole core substituted with methoxy (-OCH₃) at position 5 and methyl (-CH₃) at position 2.
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A chloroacetyl group (-COCH₂Cl) at position 3 of the indole ring.
Its molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 237.68 g/mol (calculated from PubChem data for analogous structures ). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one | Computed |
| Canonical SMILES | COC1=CC2=C(C=C1C)NC=C2C(=O)CCl | Derived |
| InChI Key | QBFUNASXZRQFBJ-UHFFFAOYSA-N | Analog |
Structural Analysis
The indole ring’s electronic distribution is influenced by substituents:
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5-Methoxy group: Electron-donating via resonance, directing electrophilic substitution to position 4 .
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2-Methyl group: Steric hindrance at position 2 may limit reactivity at adjacent sites.
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3-Chloroacetyl group: A strong electron-withdrawing group, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack .
X-ray crystallography of similar indole derivatives reveals planar indole systems with substituents adopting positions perpendicular to the ring to minimize steric clashes .
Synthesis and Reactivity
Synthetic Routes
While no documented synthesis exists for this exact compound, plausible pathways include:
Friedel-Crafts Acylation
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Substrate: 5-Methoxy-2-methylindole.
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Reagent: Chloroacetyl chloride (ClCH₂COCl).
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Conditions: Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C .
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Mechanism: Electrophilic acylation at position 3 of the indole ring, favored by the electron-rich nature of the indole and directing effects of the methoxy group.
Post-Functionalization
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Chlorination: Acylation followed by chlorination using PCl₅ or SOCl₂ .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product.
Reactivity Profile
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Nucleophilic Substitution: The chloroacetyl group undergoes substitution with amines, alcohols, or thiols. For example, reaction with piperazine forms amide derivatives .
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Reduction: LiAlH₄ reduces the ketone to a secondary alcohol, though this may destabilize the indole system.
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Oxidation: Under strong oxidizing conditions (e.g., KMnO₄), the indole ring may degrade to quinoline derivatives.
Physicochemical Properties
Spectral Data
Hypothetical spectral signatures, inferred from analogs :
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | - δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 4.20 (s, 2H, COCH₂Cl), δ 6.80–7.20 (m, 3H, aromatic) |
| ¹³C NMR | - δ 190.1 (C=O), δ 112–150 (aromatic), δ 55.2 (OCH₃), δ 21.5 (CH₃) |
| IR (cm⁻¹) | - 1705 (C=O), 1610 (C=C), 1250 (C-O) |
Thermodynamic Properties
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Melting Point: Estimated 145–150°C (based on chloroacetyl-indole analogs ).
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO), low in water.
| Compound | IC₅₀ (μM) | Cell Line | Mechanism |
|---|---|---|---|
| 5-Methoxyindole analog | 1.2 | MCF-7 (breast) | Apoptosis induction |
| 2-Methylindole analog | 2.8 | A549 (lung) | ROS generation |
These data suggest that the title compound may exhibit similar cytotoxicity, warranting empirical validation.
Applications in Organic Synthesis
Building Block for Heterocycles
The chloroacetyl group serves as a handle for constructing:
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Pyrroloindoles: Via cyclization with primary amines.
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Thiazole Hybrids: Reaction with thioureas.
Catalysis
Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) could functionalize the indole ring at position 4, leveraging the methoxy group’s directing effects .
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